Purine nucleosides

Purine nucleosides are fundamental components of nucleic acids and play crucial roles in cellular metabolism, energy transfer, and signaling processes. These compounds consist of a purine base linked to a pentose sugar, typically ribose or deoxyribose. The most well-known purine nucleosides include adenine nucleoside (adenosine) and guanine nucleoside (gycosine).

Purine nucleosides are involved in various physiological processes such as ATP production, neurotransmission, and immune response modulation. They can be synthesized endogenously or obtained from dietary sources. In the medical field, these compounds have applications in therapeutic areas like immunology, where adenosine analogs are used to treat inflammatory conditions.

Structurally, purine nucleosides exhibit significant pharmacological activities due to their ability to modulate cellular signaling pathways and ion channels. Research into these molecules continues to uncover new insights into their roles in diseases such as cancer, cardiovascular disorders, and neurological conditions.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

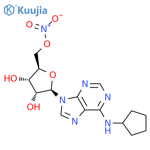

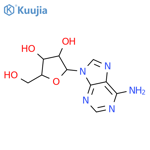

|

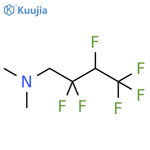

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine | 53296-14-3 | C22H22N5O7Cl |

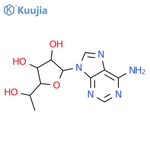

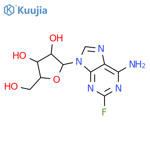

|

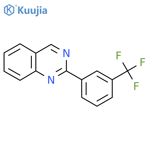

2-Hexynyl-5'-N-ethylcarboxamidoadenosine | 141018-30-6 | C18H24N6O4 |

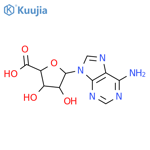

|

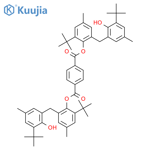

2’,3’,5’-Tri-O-benzoyl Guanosine | 66048-53-1 | C31H25N5O8 |

|

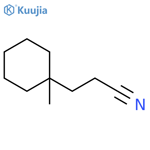

Trabodenoson | 871108-05-3 | C15H20N6O6 |

|

9H-Purin-6-amine,9-(6-deoxy-b-D-allofuranosyl)- | 3253-81-4 | C11H15N5O4 |

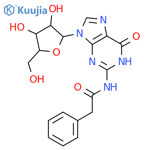

|

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide | 132628-16-1 | C18H19N5O6 |

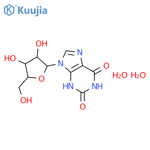

|

Xanthosine Dihydrate | 5968-90-1 | C10H12N4O6.2H2O |

|

L-Adenosine | 3080-29-3 | C10H13N5O4 |

|

Fludarabine | 21679-14-1 | C10H12FN5O4 |

|

Adenosine-5'-carboxylic Acid | 3415-09-6 | C10H11N5O5 |

関連文献

-

1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

推奨される供給者

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品